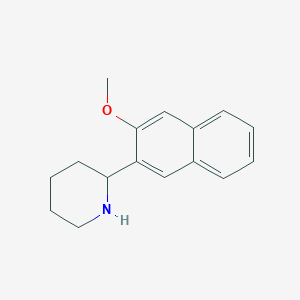![molecular formula C21H18N2O3 B12577133 2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide CAS No. 306325-09-7](/img/structure/B12577133.png)
2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a hydroxy group, a phenylmethoxy group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced equipment and techniques ensures the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, typically involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with added hydrogen atoms. Substitution reactions can result in a wide range of new compounds with varying functional groups.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide is unique due to its specific structure, which includes a hydroxy group, a phenylmethoxy group, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
306325-09-7 |
|---|---|
Fórmula molecular |
C21H18N2O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-12-6-5-11-18(19)21(25)23-22-14-17-10-4-7-13-20(17)26-15-16-8-2-1-3-9-16/h1-14,24H,15H2,(H,23,25) |
Clave InChI |
XGXPZKWDUFSYRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)


![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)



![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
